CID 53786121

Description

Historical Context of Initial Research and Discovery of CID 53786121

The discovery of this compound is a direct consequence of the metabolic studies conducted on Domperidone (B1670879), a dopamine (B1211576) antagonist developed in the 1970s. wikipedia.orgpalliativedrugs.org A United States patent filed in 1974 describes a method for synthesizing 5-chloro-1-(4-piperidyl)-2-benzimidazolinone (B195779), indicating that its chemical structure was known prior to its definitive identification as a human metabolite. googleapis.com The initial research imperative was to understand the biotransformation of Domperidone in the body to ensure its safety and efficacy. Early metabolic studies in the late 1970s and early 1980s were pivotal in identifying the pathways through which Domperidone is broken down. A 1981 study on the excretion and metabolism of domperidone in rats, dogs, and humans was a landmark investigation in this area. nih.gov These foundational studies were crucial in isolating and characterizing its various metabolites, including the N-dealkylation product, this compound. researchgate.net

Overview of Early Academic Investigations into this compound

Early academic investigations into this compound were predominantly focused on its role within the broader context of Domperidone's metabolism. Researchers utilized advanced analytical techniques of the time, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection and, later, Liquid Chromatography-Mass Spectrometry (LC-MS), to detect and quantify Domperidone and its metabolites in biological samples. nih.govscirp.orgnih.gov These studies established that N-dealkylation is a major metabolic route for Domperidone, leading to the formation of this compound. researchgate.netnih.gov The primary goal of these early investigations was to create a comprehensive metabolic profile of Domperidone, which is essential for understanding its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).

Significance of this compound in Contemporary Chemical and Biological Research

In recent years, the significance of this compound has expanded beyond its identity as a mere metabolite. It has emerged as a subject of interest in its own right within chemical and biological research. Scientists are now exploring the intrinsic biological activities of this compound and its derivatives. For instance, a study has reported the synthesis of novel analogs of 5-chloro-1-(4-piperidyl)-2-benzimidazolinone and their evaluation as potential inhibitors of phosphodiesterase and α-glucosidase, suggesting its potential for therapeutic applications beyond its connection to Domperidone. researchgate.net

Furthermore, detailed spectroscopic and computational studies are being conducted to understand the molecular structure, electronic behavior, and reactive sites of this compound. researchgate.netresearchgate.net These quantum chemical approaches, combined with molecular docking studies, aim to predict its potential interactions with biological targets and its suitability for the design of new drugs for various diseases, including oncology, asthma, and cardiovascular conditions. researchgate.net The compound also serves as a critical reference standard in the development and validation of analytical methods for the sensitive detection of Domperidone and its metabolites in clinical and research settings. scirp.orgnih.gov

Scope and Objectives of Current Research Trajectories for this compound

Current research on this compound is following several key trajectories. A primary focus remains on elucidating its complete pharmacological profile and that of its derivatives. This includes investigating a broader range of biological targets to uncover any potential therapeutic activities.

Another significant area of research involves its use as a biomarker for studying the metabolism of Domperidone, particularly in the context of drug-drug interactions. Since Domperidone is metabolized by cytochrome P450 enzymes, particularly CYP3A4, understanding the formation of this compound can help predict and manage potential interactions with other drugs that inhibit or induce these enzymes. nih.govneliti.comdrugbank.com

Finally, the chemical scaffold of 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone is being utilized as a starting point for the synthesis of new chemical entities with potentially improved pharmacological properties. The objective is to leverage its core structure to develop novel drug candidates with enhanced efficacy and safety profiles for a variety of therapeutic areas. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | scbt.com |

| Molecular Formula | C₁₂H₁₄ClN₃O | scbt.comsigmaaldrich.com |

| Molecular Weight | 251.71 g/mol | scbt.comsigmaaldrich.com |

| CAS Number | 53786-28-0 | scbt.comsigmaaldrich.com |

| Appearance | White to off-white crystalline powder | chemimpex.com |

Table 2: Other Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| Domperidone | |

| 5-hydroxydomperidone | |

| 2,3-dihydro-2-oxo-1H-benzimidazole-1-propionic acid | |

| Ketoconazole | |

| Troleandomycin | |

| Acarbose |

Structure

2D Structure

Properties

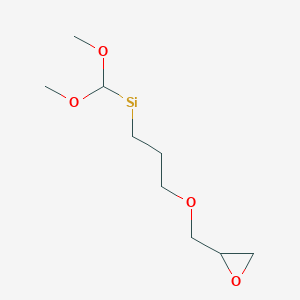

Molecular Formula |

C9H18O4Si |

|---|---|

Molecular Weight |

218.32 g/mol |

InChI |

InChI=1S/C9H18O4Si/c1-10-9(11-2)14-5-3-4-12-6-8-7-13-8/h8-9H,3-7H2,1-2H3 |

InChI Key |

RGNVHOUVSLAYKB-UHFFFAOYSA-N |

Canonical SMILES |

COC(OC)[Si]CCCOCC1CO1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cid 53786121

Development of Novel Synthetic Routes to CID 53786121

Total Synthesis Approaches for this compound

The total synthesis of this compound typically involves a multi-step process starting from commercially available materials. An improved three-step process has been reported, which offers significant advantages over previous methods. This process has been successfully scaled up to a 30 kg scale, demonstrating its industrial applicability. researchgate.net

A common synthetic route involves the construction of the quinazoline (B50416) core, followed by the introduction of the necessary substituents. For instance, a general procedure for the synthesis of a key intermediate, N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine, starts from N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine. chemicalbook.com The reduction of the nitro group to an amine is a critical step, which can be achieved using iron powder in the presence of ammonium (B1175870) chloride. chemicalbook.com

Another approach involves the use of 4-Chloro-but-2-enoic acid [4-(3-chloro-4-fluoro-phenylamino)-7-methoxy-quinazolin-6-yl]-amide as a key intermediate. chemicalbook.com The synthesis of the quinazolin-4(3H)-one and quinazolin-2,4-dione derivatives can be accelerated using microwave irradiation, which offers advantages such as good substrate tolerance and clean, rapid conversions. researchgate.net

Convergent and Divergent Synthetic Strategies for this compound

Divergent synthesis, on the other hand, involves the synthesis of a common intermediate that can be converted into a variety of different target molecules. Starting from a key quinazoline intermediate, various analogs of this compound can be synthesized by introducing different substituents at specific positions. For example, a series of 6-alkoxy-4-substituted-aminoquinazolines and their bioisosteric quinoline (B57606) congeners have been designed and synthesized from a common precursor. researchgate.net

The synthesis of Le X analogues provides an example of a convergent strategy where a common protected trisaccharide is used to produce three different derivatives. beilstein-journals.org This principle can be applied to the synthesis of this compound analogs, where a common quinazoline core can be functionalized with different side chains.

Stereoselective and Enantioselective Synthesis of this compound Analogs

While this compound itself is an achiral molecule, the synthesis of its analogs may involve the creation of stereocenters. In such cases, stereoselective and enantioselective synthetic methods are essential to obtain the desired stereoisomer. The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer being more active than the other.

Although specific examples of stereoselective synthesis for this compound analogs are not detailed in the provided search results, the general principles of asymmetric synthesis would apply. This could involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials to control the stereochemical outcome of the reactions.

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is a key strategy in drug discovery to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Design Principles for Derivative Synthesis based on this compound Scaffold

The design of new derivatives based on the this compound scaffold is guided by structure-activity relationship (SAR) studies. These studies aim to identify which parts of the molecule are essential for its biological activity and which can be modified to enhance its properties.

The 4-anilinoquinazoline (B1210976) core is a critical pharmacophore for the activity of this compound. Modifications are often focused on the substituents at the 6 and 7 positions of the quinazoline ring and on the aniline (B41778) moiety. For example, a series of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazolines have been developed as potent inhibitors of platelet-derived growth factor receptor (PDGFR) phosphorylation. researchgate.net

Systematic modifications in the A-bicyclic ring and D-rings of a prototype quinazoline template have led to the development of potent analogues with IC50 values in the nanomolar range. researchgate.net The design of new compounds often involves bioisosteric replacements, where a functional group is replaced by another with similar physical or chemical properties, to improve the molecule's characteristics.

Exploration of Functional Group Modifications and their Synthetic Feasibility

A variety of functional group modifications have been explored for the this compound scaffold. For instance, the synthesis of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine was achieved in two steps from N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. mdpi.comresearchgate.net This involved a nucleophilic aromatic substitution followed by a reduction.

The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) has been reported in a three-step procedure, showcasing the versatility of the quinoline scaffold for generating diverse derivatives. mdpi.com The reaction sequence included N-oxidation, C2-amide formation, and a C4 SNAr reaction. mdpi.com

The following table summarizes some of the synthesized derivatives and their starting materials:

| Derivative | Starting Material | Key Reaction Type |

| N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | Nucleophilic Aromatic Substitution, Reduction |

| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | 4,7-dichloroquinoline | N-oxidation, Amidation, SNAr |

| 6-alkoxy-4-substituted-aminoquinazolines | Common quinazoline precursor | Alkylation, Amination |

The exploration of these modifications has led to the discovery of new compounds with superior antiproliferative activity compared to the parent compound, this compound. researchgate.net

Table of Compound Names

| PubChem CID | IUPAC Name | Common Name(s) |

| 53786121 | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | Gefitinib |

| 71584868 | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | Gefitinib citrate |

| 179552-75-1 (CAS) | N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-amine | |

| 184475-35-2 (CAS) | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | Gefitinib |

| 1502829-45-9 (CAS) | N-(3-chloro-4-fluorophenyl)-7 -methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine | N-(3-Morpholinopropyl) Gefitinib |

Solid-Phase and Solution-Phase Synthetic Techniques for this compound Libraries

The synthesis of libraries based on the 2-aminothiazole-5-carboxamide scaffold, central to this compound, can be achieved through both solid-phase and solution-phase techniques. These methodologies allow for the systematic variation of substituents to generate a diverse range of chemical entities.

Solid-Phase Synthesis (SPS) offers an efficient approach for creating libraries of related compounds by anchoring a starting material to a solid support (resin) and performing sequential reactions. nih.govcaltech.edu For scaffolds like the one in this compound, a suitable resin, such as a trityl-type resin, could be used to immobilize a precursor molecule. nih.gov The synthesis would proceed using an orthogonal protection strategy, like the widely used 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) method. nih.gov In this strategy, the alpha-amine group is protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups. nih.gov This allows for selective deprotection and coupling of new building blocks, ultimately leading to the desired final products after cleavage from the resin. caltech.edu This systematic, automated-friendly process is highly suitable for generating large libraries of analogues for research purposes.

Solution-Phase Synthesis remains a cornerstone for producing 2-aminothiazole (B372263) derivatives. A prevalent method is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of α-haloketones with thioamides. This method is versatile and can be used to produce a wide array of substituted 2-aminothiazoles in good yields.

A particularly efficient, modern approach for synthesizing the 2-amino-N-phenyl-thiazole-5-carboxamide core involves a one-pot reaction. semanticscholar.org This method starts with the chemoselective α-bromination of a β-ethoxyacrylamide intermediate, which is then treated with thiourea. The cyclization reaction proceeds to form the desired 2-aminothiazole-5-carboxamide structure in excellent yield. semanticscholar.orgsemanticscholar.org The initial β-ethoxyacrylamide precursor is itself synthesized through the reaction of an aniline (e.g., 2-chloro-6-methylaniline) with 3-ethoxyacryloyl chloride. semanticscholar.orgsemanticscholar.org The versatility of these solution-phase methods allows for the creation of libraries by simply varying the aniline, thioamide, or α-haloketone starting materials. semanticscholar.orgnih.gov

The following table summarizes key aspects of a representative solution-phase synthesis for the core scaffold.

| Step | Starting Materials | Key Reagents | Intermediate/Product | Reference |

| 1 | Aniline (e.g., 2-chloro-6-methylaniline), 3-ethoxyacryloyl chloride | Pyridine, Tetrahydrofuran | (E)-N-aryl-3-ethoxyacrylamide | semanticscholar.orgsemanticscholar.org |

| 2 | (E)-N-aryl-3-ethoxyacrylamide | N-bromosuccinimide (NBS) | α-bromo intermediate | semanticscholar.orgsemanticscholar.org |

| 3 | α-bromo intermediate | Thiourea | 2-amino-N-arylthiazole-5-carboxamide | semanticscholar.orgsemanticscholar.org |

Catalytic Approaches in the Synthesis of this compound and its Scaffolds

Catalysis plays a vital role in the efficient and selective synthesis of the thiazole core and its derivatives. Various catalytic systems have been employed to facilitate key bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are instrumental in introducing aryl substituents onto the thiazole scaffold. semanticscholar.orgnih.gov For instance, a 2-amino-5-bromothiazole intermediate can be coupled with an appropriate boronic acid (e.g., 4-fluorophenylboronic acid) in the presence of a palladium catalyst to form a 2-amino-5-arylthiazole. semanticscholar.orgnih.gov Similarly, palladium acetate (B1210297) has been used with ligands like triphenylphosphine (B44618) for coupling reactions involving iodo-substituted heterocycles. nih.gov

Copper-catalyzed reactions also provide a pathway to thiazole synthesis. One reported method involves a copper-catalyzed oxidative cyclization of aldehydes, amines, and elemental sulfur, utilizing molecular oxygen as a green oxidant. neliti.com

In addition to transition metals, base catalysis is frequently used. Pyridine often serves as a basic catalyst in acylation reactions, such as the formation of acrylamide (B121943) intermediates from anilines and 3-ethoxyacryloyl chloride. semanticscholar.orgnih.gov Acid catalysts, like p-toluenesulfonic acid, are also employed in related heterocyclic syntheses, such as the Biginelli condensation to produce tetrahydropyrimidines. mdpi.com

The table below outlines several catalytic approaches relevant to the synthesis of thiazole scaffolds.

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Palladium Acetate, PPh₃ | Cross-coupling | Imidazo[2,1-b]thiazole, 4-iodo-2-(methylthio)pyrimidine | Substituted imidazo[2,1-b]thiazole | nih.gov |

| Palladium Catalyst | Suzuki Coupling | 2-amino-5-bromothiazole, 4-fluorophenylboric acid | 2-amino-5-(4-fluorophenyl)thiazole | semanticscholar.orgnih.gov |

| Copper Catalyst | Oxidative Cyclization | Aldehyde, Amine, Sulfur | Thiazole | neliti.com |

| Pyridine | Acylation | 2-chloro-6-methylaniline, 3-ethoxyacryloyl chloride | N-aryl-3-ethoxyacrylamide | semanticscholar.org |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of thiazole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A key green technique is the use of microwave irradiation to accelerate reactions. neliti.commdpi.com Microwave-assisted synthesis often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. This has been successfully applied to the domino alkylation-cyclization of propargyl bromides with thioureas to produce 2-aminothiazoles. neliti.com Some syntheses are performed under solvent-free conditions with microwave irradiation, further enhancing their green credentials. mdpi.com

The selection of greener reagents and solvents is another critical aspect. The use of molecular oxygen (O₂) as a terminal oxidant in a copper-catalyzed thiazole synthesis is an example of employing an environmentally benign reagent. neliti.com Furthermore, classic reactions like the Hantzsch condensation can be performed under catalyst- and solvent-free conditions, representing a significant step towards a more sustainable process. neliti.com One-pot syntheses, where multiple reaction steps are carried out in the same vessel, also align with green chemistry principles by reducing the need for intermediate purification steps, thereby saving solvents and energy. semanticscholar.orggoogle.com

| Green Chemistry Principle | Application in Thiazole Synthesis | Benefit | Reference |

| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, higher yields | neliti.commdpi.com |

| Use of Benign Reagents | Molecular oxygen (O₂) as an oxidant | Avoids hazardous oxidizing agents | neliti.com |

| Waste Prevention | Solvent-free reaction conditions | Eliminates solvent waste and simplifies purification | neliti.commdpi.com |

| Atom Economy | One-pot synthesis | Reduces intermediate isolation and purification steps, saving solvent and energy | semanticscholar.orggoogle.com |

No Publicly Available Data for Chemical Compound this compound

Initial comprehensive searches for the chemical compound designated as "this compound" have yielded no specific molecule with this identifier in publicly accessible chemical databases and scientific literature. Consequently, the generation of a detailed article on its molecular mechanisms of action, as requested, cannot be fulfilled at this time.

The search results did not identify a unique chemical entity corresponding to "this compound." Instead, the queries returned information on a variety of unrelated subjects, including the general technique of "Chemically-Inducible Dimerization (CID)" used in cell biology research, as well as data for other distinct chemical compounds with different identifiers.

Without a defined chemical structure and associated research, it is impossible to provide scientifically accurate information regarding its protein-ligand interactions, enzyme inhibition or activation, modulation of ion channels, or its effects on intracellular signaling pathways such as kinase cascades and G-protein coupled receptor (GPCR) signaling.

Therefore, the requested article, with its detailed outline focusing on the specific molecular activities of "this compound," cannot be constructed. Further investigation would require a valid chemical identifier and the existence of published research on the compound .

Molecular Mechanisms of Action of Cid 53786121

Investigation of Intracellular Signaling Pathway Perturbations by CID 53786121

Nuclear Receptor Modulation by this compound

Nuclear receptors are a large family of transcription factors that regulate a wide array of physiological processes. nih.govki.se Their activity is often modulated by the binding of small lipophilic molecules, which can act as agonists or antagonists. ki.senih.gov The modulation of nuclear receptors can occur through direct binding to the ligand-binding domain (LBD) or through alternative mechanisms, such as targeting the DNA-binding domain (DBD) or the interface between the receptor and its DNA response elements. nih.gov

To understand the role of this compound in this context, research would need to determine if it binds to any of the 48 known human nuclear receptors. ki.se This would involve screening assays to identify potential binding partners and subsequent functional assays to characterize the nature of the interaction (e.g., activation or inhibition of transcriptional activity). Data on binding affinity (Kd), receptor selectivity, and the specific conformational changes induced in the receptor upon binding would be crucial.

Mechanisms of Nucleic Acid Interaction and Modulation by this compound

The ability of a compound to interact with DNA and RNA is a critical aspect of its mechanism of action. Such interactions can lead to the modulation of gene expression and other cellular processes.

DNA and RNA Binding Characteristics of this compound

Compounds can bind to nucleic acids through various modes, including intercalation, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. The structural features of this compound would dictate its preferred mode of binding and its sequence or structural specificity. For instance, some proteins, like Ku, are known to bind to DNA ends and have been shown to bind RNA with high affinity, suggesting that natural RNAs could modulate their activity. nih.gov

To characterize the nucleic acid binding of this compound, biophysical techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism would be employed. These studies would reveal the binding mode, affinity, and any structural changes in the nucleic acid upon complex formation.

Epigenetic Modifying Enzyme Regulation by this compound

Epigenetic modifications, including DNA methylation and histone modifications, play a central role in regulating gene expression. nih.govnih.gov The enzymes responsible for these modifications are often regulated by metabolites and other small molecules. nih.gov The dynamic nature of the chromatin landscape is crucial for a multitude of biological processes. nih.gov

Investigating the effect of this compound on epigenetic modifying enzymes would involve in vitro enzymatic assays with key enzymes such as DNA methyltransferases (DNMTs), histone acetyltransferases (HATs), histone deacetylases (HDACs), histone methyltransferases (HMTs), and histone demethylases (HDMs). Any observed inhibitory or activating effects would need to be quantified with IC50 or EC50 values, respectively.

Cellular Uptake and Subcellular Distribution Mechanisms of this compound

The ability of a compound to enter cells and reach its target is fundamental to its biological activity. The physicochemical properties of this compound, such as its size, charge, and lipophilicity, would influence its mechanism of cellular uptake. Potential mechanisms include passive diffusion, facilitated diffusion, or active transport. For some molecules, cellular uptake can be dependent on the formation of a protein corona. nih.gov

To determine the cellular uptake and subcellular distribution of this compound, studies would typically use fluorescently labeled analogues of the compound. Live-cell imaging and fractionation studies followed by quantification would reveal the efficiency of uptake and the specific subcellular compartments where the compound accumulates, such as the nucleus, mitochondria, or lysosomes. For example, some polyhistidine peptides have been shown to be efficiently internalized into cells, primarily through macropinocytosis, and localize to the lysosome and Golgi apparatus. nih.gov

An article focusing on the chemical compound “this compound” cannot be generated. A comprehensive search for scientific literature and data regarding the biological activity and efficacy of this specific compound did not yield any relevant results.

Extensive searches were conducted to find information on in vitro and ex vivo studies of this compound, including cell-based assays, functional assays in specific cell lines, phenotypic screening, and high-throughput screening. Furthermore, inquiries into its activity in isolated organ and tissue preparations, such as contractility studies in smooth and cardiac muscle or neurotransmitter release modulation in brain slices, also returned no specific findings for this compound.

Therefore, the requested article with detailed research findings and data tables for this compound cannot be produced at this time due to the absence of available scientific data.

Biological Activity and Efficacy Studies of Cid 53786121 in Vitro and Ex Vivo

Modulation of Specific Biological Processes by CID 53786121

The compound this compound, scientifically known as Z-guggulsterone, has been the subject of extensive research to elucidate its effects on various biological processes. In vitro and ex vivo studies have demonstrated its capacity to modulate cell proliferation, differentiation, apoptosis, immune responses, and metabolic pathways.

Cell Proliferation, Differentiation, and Apoptosis Induction

This compound exhibits significant activity in regulating fundamental cellular processes such as proliferation, differentiation, and programmed cell death (apoptosis).

Inhibition of Cell Proliferation and Induction of Apoptosis:

A primary focus of research on this compound has been its anti-proliferative and pro-apoptotic effects, particularly in cancer cell lines. In triple-negative breast cancer (TNBC) cell lines MDA-MB-468 and BT-549, Z-guggulsterone was found to inhibit proliferation in a concentration-dependent manner, with significant effects observed at concentrations of 20 and 40 μM. nih.govzen-bio.com This inhibition is associated with cell cycle arrest at the G2/M phase. nih.govzen-bio.comresearchgate.net The underlying mechanism appears to involve the p53 signaling pathway, leading to the downregulation of key cell cycle proteins CCNB1 (cyclin B1) and PLK1 (polo-like kinase 1). nih.govzen-bio.comresearchgate.net

In gastric cancer cells (SGC-7901), Z-guggulsterone has been shown to decrease cell proliferation and promote apoptosis. nih.gov The pro-apoptotic activity in these cells is mediated through the intrinsic mitochondria-dependent pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax and activated caspase-3. nih.gov

Studies on human prostate cancer cells have also revealed the pro-apoptotic potential of guggulsterone. This is linked to the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun NH2-terminal kinase (JNK) signaling pathway. nih.gov Furthermore, in multiple myeloma cells, guggulsterone induces apoptosis by targeting the high mobility group box 1 (HMGB1) via the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. researchgate.net

Interactive Data Table: Effect of this compound on Cell Proliferation and Apoptosis

| Cell Line | Cancer Type | Effect on Proliferation | Apoptotic Pathway | Key Molecular Targets |

| MDA-MB-468, BT-549 | Triple-Negative Breast Cancer | Inhibition | p53-mediated | p53, CCNB1, PLK1 |

| SGC-7901 | Gastric Cancer | Inhibition | Intrinsic mitochondria-dependent | Bcl-2, Bax, Caspase-3 |

| PC-3, LNCaP | Prostate Cancer | Inhibition | ROS-dependent JNK activation | JNK1/2 |

| U266, MM.1S, RPMI 8226 | Multiple Myeloma | Inhibition | JAK/STAT pathway | HMGB1, Bax, Caspases |

Modulation of Cell Differentiation:

The influence of this compound extends to cellular differentiation processes. In the context of adipogenesis, Z-guggulsterone has been found to inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes. nih.gov This effect is associated with the downregulation of key adipocyte-specific transcription factors, including peroxisome proliferator-activated receptor gamma2 (PPARγ2) and CCAAT/enhancer binding proteins alpha (C/EBPα) and beta (C/EBPβ). nih.govzen-bio.com

Conversely, in the context of neuronal development, guggulsterone has been identified as an inducer of dopaminergic neuron differentiation from human pluripotent stem cells. researchgate.net Treatment with guggulsterone led to the expression of dopaminergic markers and the development of mature neurons with elaborate neurite extensions. researchgate.net Furthermore, in human induced pluripotent stem cell-derived aggregates, guggulsterone-releasing microspheres promoted high levels of the early neuronal marker TUJ1 and Olig 2, an inhibitor of the STAT3 astrogenesis pathway. nih.gov

Research has also indicated that guggulsterone can suppress the differentiation of monocytes into osteoclasts, a process critical in bone resorption. nih.gov This inhibition is mediated by the suppression of NF-κB activation induced by the receptor activator of nuclear factor-kappaB ligand (RANKL). nih.gov

Immunomodulatory Effects of this compound

This compound demonstrates notable immunomodulatory and anti-inflammatory properties. A key mechanism underlying these effects is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammatory responses. researchgate.net By inhibiting NF-κB, guggulsterone can suppress the expression of various pro-inflammatory genes.

Ex vivo studies have shown that Z-guggulsterone can down-regulate the mRNA levels of pro-inflammatory cytokines. nih.gov In a model of neuropathic pain, Z-guggulsterone decreased the levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the spinal cord. nih.gov It also exhibits anti-inflammatory effects in microglia, the resident immune cells of the central nervous system. selleckchem.com

Furthermore, Z-guggulsterone has been shown to alleviate neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4) pathway in astrocytes. nih.gov In the context of inflammatory bowel disease models, guggulsterone has been observed to modulate intestinal inflammation by interfering with the NF-κB pathway and inflammatory cytokines. nih.gov It can also attenuate the generation of interleukin-2, interleukin-4, and interferon-gamma, as well as T-cell proliferation. tandfonline.com

Metabolic Pathway Regulation by this compound

This compound plays a significant role in the regulation of metabolic pathways, particularly those involved in lipid and glucose homeostasis. A primary molecular target in this context is the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism. stemcell.com Z-guggulsterone acts as an antagonist of FXR. zen-bio.comstemcell.com

Lipid Metabolism:

By antagonizing FXR, Z-guggulsterone can influence the expression of genes involved in cholesterol and lipid metabolism. stemcell.com Contrary to some initial assumptions, Z-guggulsterone does not appear to induce cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.gov Instead, it has been found to induce the expression of carboxylesterase-1 (CES1) and the bile salt export pump (BSEP), which can favor cholesterol elimination. nih.gov In high-fat diet-fed rats, guggulsterone has been shown to lower serum triglycerides, total cholesterol, and low-density lipoprotein (LDL) levels, while increasing high-density lipoprotein (HDL) levels. stemcell.com

Glucose Metabolism:

The regulatory effects of this compound also extend to glucose metabolism. In high-fat diet-induced diabetic rats, guggulsterone has demonstrated hypoglycemic effects. mdpi.com It has been shown to improve glucose tolerance and affect the expression of genes involved in carbohydrate metabolism. mdpi.com In HepG2 cells, a human liver cancer cell line, guggulsterone treatment enhanced glucose uptake. selleckchem.com This was accompanied by the upregulation of metabolic regulators such as peroxisome proliferator-activated receptor-α (PPAR-α) and insulin receptor substrate-2 (IRS-2). selleckchem.com

Comparative Analysis of this compound Activity Across Different Biological Systems

The biological activity of this compound varies depending on the biological system and cell type under investigation. A comparative analysis reveals a degree of selectivity in its effects.

For instance, while Z-guggulsterone significantly inhibits the proliferation of various cancer cell lines, including triple-negative breast cancer, gastric cancer, and prostate cancer, it has a lower inhibitory effect on normal human breast epithelial cells (MCF-10A). wikipedia.org Similarly, normal human fibroblasts have been found to be relatively resistant to the cytotoxic effects of guggulsterone when compared to U937 leukemia cells. researchgate.net This suggests a potential therapeutic window where cancer cells are more susceptible to the anti-proliferative effects of the compound than their non-cancerous counterparts.

The immunomodulatory effects also show context-dependent variations. While it generally acts as an anti-inflammatory agent by suppressing pro-inflammatory cytokines, its specific impact can differ between immune cell types, such as microglia and T-cells.

In metabolic regulation, the effects are primarily observed in metabolically active tissues like the liver and adipose tissue, where it modulates key receptors and enzymes involved in lipid and glucose homeostasis.

Interactive Data Table: Comparative Activity of this compound

| Biological System | Cell Type(s) | Primary Effect | Key Mechanism/Target |

| Cancer | Triple-Negative Breast Cancer Cells | Anti-proliferative, Pro-apoptotic | p53 pathway activation |

| Cancer | Gastric Cancer Cells | Anti-proliferative, Pro-apoptotic | Intrinsic mitochondrial pathway |

| Normal Tissue | Normal Breast Epithelial Cells | Low anti-proliferative effect | - |

| Immune System | Microglia, Astrocytes | Anti-inflammatory | Inhibition of NF-κB, TLR4 |

| Metabolic System | Hepatocytes, Adipocytes | Lipid and glucose regulation | FXR antagonism |

| Skeletal System | Monocytes/Osteoclasts | Inhibition of differentiation | Suppression of RANKL/NF-κB |

| Nervous System | Pluripotent Stem Cells | Induction of neuronal differentiation | - |

Table of Compound Names

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Cid 53786121

Design and Synthesis of Analogs for SAR Elucidation

This section would typically describe the process of systematically creating new molecules (analogs) based on the core structure of the parent compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies use statistical methods to correlate the chemical structure of compounds with their biological activity.

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR

These metrics are used to assess the quality of a compound and its potential for further development.

Ligand Efficiency (LE): This measures how efficiently a compound binds to its target relative to its size (number of heavy atoms).

Lipophilic Efficiency (LiPE): This relates the potency of a compound to its lipophilicity (tendency to dissolve in fats), which is an important factor for drug absorption and metabolism.

Without a known compound for "CID 53786121," the application of these analytical methods and the generation of the requested detailed article is not feasible. Should a valid and publicly accessible identifier for the compound of interest be provided, a comprehensive and accurate article can be produced.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR methodologies are pivotal in modern drug design and medicinal chemistry. These computational methods correlate the biological activity of a set of molecules with their 3D physicochemical properties, such as steric and electrostatic fields. researchgate.net By generating a predictive model, 3D-QSAR can forecast the activity of novel compounds and provide visual representations that guide the design of more potent and selective analogs. frontiersin.org For a compound like this compound, which belongs to the benzimidazolone class of compounds, 3D-QSAR studies are instrumental in understanding its potential interactions with biological targets. frontiersin.orgresearchgate.net The primary assumption is that the majority of interactions responsible for a biological effect are non-covalent, and that variations in biological activity within a series of compounds correspond to changes in their molecular fields. researchgate.net

Comparative Molecular Field Analysis (CoMFA) is a widely utilized 3D-QSAR technique that evaluates the steric and electrostatic fields of a molecule. researchgate.net In a typical CoMFA study, a series of structurally related compounds, such as benzimidazolone derivatives, are aligned based on a common substructure. The steric and electrostatic interaction energies are then calculated for each molecule within a 3D grid. These energy values serve as the independent variables in a Partial Least Squares (PLS) analysis to derive a correlation with their biological activities. researchgate.netresearchgate.net

While specific CoMFA studies focusing exclusively on this compound are not extensively documented in publicly available literature, analysis of structurally similar benzimidazolone derivatives provides a strong indication of the expected findings. For instance, a CoMFA study on a series of 38 benzimidazolone derivatives as p38 kinase inhibitors yielded a statistically significant model. researchgate.net The model demonstrated good predictive ability, which is crucial for the reliable virtual screening and design of new compounds. researchgate.net

The statistical robustness of a CoMFA model is assessed by several parameters. The leave-one-out cross-validation coefficient (q²) is a measure of the internal predictive capability of the model, while the non-cross-validated correlation coefficient (r²) indicates the goodness of fit of the model to the training set data. researchgate.netnih.gov A q² value greater than 0.5 is generally considered indicative of a model with good predictive power. nih.gov In the study of benzimidazolone derivatives as p38 kinase inhibitors, the CoMFA model yielded a q² of 0.648 and an r² of 0.980, signifying a highly robust and predictive model. researchgate.net

The analysis also reveals the relative contributions of the steric and electrostatic fields to the biological activity. For the benzimidazolone derivatives targeting p38 kinase, the steric field contributed 61.6% and the electrostatic field contributed 38.4% to the model. researchgate.net This suggests that the size and shape of the substituents on the benzimidazolone core are major determinants of their inhibitory activity.

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.648 | Indicates good internal predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.980 | Shows a high degree of correlation between experimental and predicted activities for the training set. |

| Standard Error of Estimate (SEE) | 0.119 | Represents the standard deviation of the residuals, indicating the precision of the predictions. |

| F-value | 173.835 | A high value indicates a statistically significant regression model. |

| Optimal Number of Components | 6 | The number of latent variables used in the PLS model that gives the highest q². |

| Steric Field Contribution | 61.6% | The percentage contribution of steric properties to the model's predictive power. |

| Electrostatic Field Contribution | 38.4% | The percentage contribution of electrostatic properties to the model's predictive power. |

The results from such a study can be visualized as 3D contour maps. These maps highlight regions where steric bulk or specific electrostatic charges would likely enhance or diminish biological activity. For this compound, a CoMFA analysis would likely indicate that modifications to the piperidine (B6355638) ring and the chloro-substituent on the benzimidazolone core would significantly impact its biological profile.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another powerful 3D-QSAR method that complements CoMFA. nih.gov Instead of using Lennard-Jones and Coulombic potentials, CoMSIA calculates similarity indices at the grid points, considering not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govmdpi.com A key feature of CoMSIA is the use of a Gaussian function to define the distance dependence between the probe atom and the molecule's atoms, which avoids some of the singularities and arbitrary cutoffs present in CoMFA. nih.gov

A CoMSIA study on this compound and its analogs would provide a more detailed understanding of the structure-activity relationship by delineating the specific contributions of different physicochemical properties. The output, similar to CoMFA, includes statistical parameters and 3D contour maps for each property. mdpi.com These maps are often easier to interpret than CoMFA maps and directly highlight the regions on the molecule where a particular property is favorable or unfavorable for activity. nih.gov

For instance, a CoMSIA model for a series of FAAH inhibitors containing a 1,3,4-oxadiazol-2-one moiety, which shares some structural features with a benzimidazolinone, showed significant contributions from electrostatic (34.6%), steric (23.9%), hydrogen bond donor (23.4%), and hydrogen bond acceptor (18.0%) fields. mdpi.com Such an analysis for this compound would pinpoint which of these interactions are most critical for its biological function.

| Physicochemical Field | Hypothetical Contribution | Significance in Drug-Receptor Interaction |

|---|---|---|

| Steric | ~20-30% | Defines the required shape and size for optimal fit into the binding pocket. |

| Electrostatic | ~30-40% | Highlights regions where positive or negative charges are favorable for binding. |

| Hydrophobic | ~15-25% | Indicates areas where non-polar groups enhance binding through hydrophobic interactions. |

| Hydrogen Bond Donor | ~5-15% | Shows where hydrogen bond donating groups on the molecule can interact with acceptor groups on the receptor. |

| Hydrogen Bond Acceptor | ~5-15% | Identifies locations where hydrogen bond accepting groups are beneficial for interaction with donor groups on the receptor. |

The combination of CoMFA and CoMSIA provides a comprehensive picture of the structural requirements for biological activity. By understanding the favorable and unfavorable regions for different physicochemical properties around a molecule like this compound, medicinal chemists can rationally design new derivatives with potentially improved potency and selectivity.

Computational and Theoretical Investigations of Cid 53786121

Molecular Docking and Dynamics Simulations of CID 53786121-Target Interactions

Computational methods such as molecular docking are pivotal in predicting the interaction between a small molecule like this compound and a biological target at the atomic level.

Binding Mode Prediction and Conformational Analysis

Molecular docking studies have been performed on this compound to predict its binding modes with various protein targets. These studies are crucial for understanding the potential mechanisms of action and for guiding further drug design efforts. A potential energy surface (PES) scan is conducted to identify the most stable conformer of the molecule, which is then used for docking simulations. researchgate.net The analysis of these docked poses helps in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Free Energy Calculations of this compound Binding

While detailed molecular dynamics simulations and free energy calculations for this compound are not extensively reported in the available literature, the docking studies provide an initial estimation of binding affinity. The docking scores from such studies suggest that this compound may exhibit inhibitory activity against targets associated with oncology, asthma, thrombotic, and cardiovascular diseases. researchgate.net

Quantum Chemical Calculations on this compound

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the intrinsic properties of this compound. researchgate.net

Electronic Structure Analysis and Reactivity Prediction

The electronic properties of this compound have been analyzed using DFT with the B3LYP/6-311++G(d,p) basis set. researchgate.net The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap for this compound suggests that the molecule is more reactive and less stable. researchgate.net

The Molecular Electrostatic Potential (MEP) map has been generated to identify the reactive sites for electrophilic and nucleophilic attacks. Furthermore, Natural Bond Orbital (NBO) analysis has been used to understand inter- and intramolecular interactions, revealing the presence of π → π* delocalization that contributes to the stabilization of the molecular system. researchgate.net The Fukui function, calculated through Mulliken population analysis, helps in predicting the global softness and the specific atomic reactive sites within the molecule. researchgate.net

Conformational Analysis and Potential Energy Surfaces

A Potential Energy Surface (PES) scan was performed to determine the most stable conformation of the this compound molecule. This is a crucial step before conducting more complex computational analyses like molecular docking, as it ensures that the calculations are based on the most energetically favorable three-dimensional structure of the molecule. researchgate.net

In Silico Prediction of this compound Biological Activities (Excluding Clinical Outcomes)

In silico methods have been utilized to predict the drug-likeness and potential biological activities of this compound.

Based on Lipinski's rule of five and bioavailability scores, this compound has been identified as a promising candidate for protein-ligand interactions and potentially suitable for new drug design processes. researchgate.net Molecular docking studies have further suggested that this compound may possess inhibitory activity against proteins implicated in oncology, asthma, and thrombotic and cardiovascular diseases. researchgate.net

Table of Predicted Properties for this compound

| Property | Predicted Value/Outcome | Method |

|---|---|---|

| Stable Conformer | Identified via PES scan | DFT/B3LYP |

| HOMO-LUMO Energy Gap | Low, indicating higher reactivity | DFT/B3LYP |

| Reactive Sites | Identified via MEP map | DFT/B3LYP |

| Molecular Stability | Stabilized by π → π* delocalization | NBO Analysis |

| Drug-Likeness | Favorable | Lipinski's Rule of Five |

| Potential Biological Activity | Inhibitory activity against oncology, asthma, thrombotic, and cardiovascular disease targets | Molecular Docking |

Table of Compound Names

| PubChem CID | Name | Other Names |

| 53786121 | 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone (B195779) | CPBI |

| 3151 | Domperidone (B1670879) |

No Publicly Available Research Data for Compound this compound

Following a comprehensive search of scientific databases and public repositories, no specific research or data could be found for the chemical compound identified as "this compound." This identifier does not correspond to a known substance in the public domain, and as a result, the generation of a detailed scientific article as requested is not possible.

The requested article structure, focusing on computational and theoretical investigations, including predictive modeling, network pharmacology, and cheminformatics, requires substantial existing research data for a specific compound. Without any primary or secondary research associated with this compound, the following sections and subsections of the proposed article cannot be addressed:

Advanced Methodologies for the Study of Cid 53786121

Biophysical Techniques for Investigating Nemtabrutinib Interactions

Biophysical methods are crucial for a detailed quantitative and structural understanding of how Nemtabrutinib interacts with its biological targets. These techniques provide foundational data on binding affinity, thermodynamics, and the precise molecular contacts that define the inhibitor-kinase complex.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) is an optical technique used to monitor molecular interactions in real-time without the need for labels. helsinki.fi It has been instrumental in characterizing the binding kinetics of Nemtabrutinib with BTK. SPR assays have shown that Nemtabrutinib exhibits slow-on and slow-off binding kinetics. nih.gov The binding potency of Nemtabrutinib is associated with a long residence time, a key characteristic for its efficacy. aacrjournals.org Studies using SPR have measured the binding constant and residence time of Nemtabrutinib with both wild-type BTK and the C481S mutant, which confers resistance to covalent BTK inhibitors. nih.govaacrjournals.org

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govmalvernpanalytical.com This includes the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. While specific ITC data for Nemtabrutinib is not detailed in the provided results, this technique is widely used for characterizing protein-ligand interactions, offering insights into the driving forces behind the binding process. nih.govrsc.org

Table 1: Binding Kinetics of Nemtabrutinib (ARQ 531) with BTK Variants Measured by SPR

| Target Protein | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Binding Constant (KD) (M) | Residence Time (min) |

|---|---|---|---|---|

| Wild-Type BTK | Data not available | Data not available | 5.0 x 10-9 | 51 - 59 |

| BTK [C481S] | Data not available | Data not available | Data not available | 51 |

| BTK [T474S] | 6.09 x 104 | 2.72 x 10-4 | 4.47 x 10-9 | Data not available |

| BTK [T474I] | 5.76 x 104 | 4.02 x 10-2 | 6.99 x 10-7 | Data not available |

This table is generated from data found in the search results. nih.govaacrjournals.orgoncolines.comcarnabio.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding sites and conformational changes. mdpi.complos.org While specific NMR studies detailing the interaction of Nemtabrutinib with BTK were not found in the search results, NMR is a standard tool in drug discovery for such purposes. mdpi.comrsc.org It can be used to map the binding interface by monitoring chemical shift perturbations in the protein's NMR spectrum upon ligand binding.

X-ray Crystallography and Cryo-Electron Microscopy of Nemtabrutinib Complexes

X-ray crystallography has been pivotal in revealing the precise binding mode of Nemtabrutinib to BTK. The crystal structure of the BTK kinase domain in complex with Nemtabrutinib (ARQ 531) has been solved at a high resolution of 1.15 Å (PDB ID: 6E4F). rcsb.orgresearchgate.netpdbj.org This structural data shows that Nemtabrutinib binds to the ATP-binding pocket of BTK, acting as an ATP-competitive inhibitor. nih.govaacrjournals.org

The key interactions observed in the crystal structure include:

The core pyrrolopyrimidine moiety of Nemtabrutinib forms two hydrogen bonds with the hinge region of the kinase (residues G475 and Y476). nih.gov

The phenoxyphenyl group occupies a hydrophobic pocket within the ATP-binding site. nih.gov

Crucially, the structure confirms that Nemtabrutinib does not form a covalent bond with the Cysteine 481 residue, which is consistent with its activity against the C481S mutant. nih.gov

Information regarding the use of Cryo-Electron Microscopy (Cryo-EM) for studying Nemtabrutinib complexes was not available in the provided search results.

Table 2: Crystallographic Data for Nemtabrutinib (ARQ 531) in Complex with BTK

| PDB ID | 6E4F rcsb.org |

|---|---|

| Method | X-RAY DIFFRACTION rcsb.org |

| Resolution | 1.15 Å rcsb.org |

| R-Value Work | 0.131 rcsb.org |

| R-Value Free | 0.150 rcsb.org |

| Ligand | ARQ 531 (Nemtabrutinib) rcsb.org |

| Key Interactions | Bidentate hydrogen bonding with hinge backbone (G475, Y476) nih.gov |

This table is generated from data found in the search results.

Omics-Based Approaches in Nemtabrutinib Research

"Omics" technologies provide a global view of the molecular changes within a cell or organism upon drug treatment. These approaches are essential for understanding the broader biological effects of Nemtabrutinib beyond its primary target.

Proteomics Profiling of Nemtabrutinib Effects

Table 3: Selected Kinase Inhibition Profile of Nemtabrutinib (ARQ 531)

| Kinase Target | IC50 (nM) | Kinase Family |

|---|---|---|

| BTK (Wild-Type) | 0.85 | Tec |

| BTK (C481S Mutant) | 0.39 | Tec |

| LCK | 3.86 | Src |

| YES | 4.22 | Src |

| BLK | 9.71 | Src |

| TrkB | 11.7 | Trk |

| TrkA | 13.1 | Trk |

| TrkC | 19.1 | Trk |

This table is compiled from data in the search results. medchemexpress.comnih.govaacrjournals.org

Transcriptomics and Gene Expression Analysis Induced by Nemtabrutinib

Transcriptomics, the study of the complete set of RNA transcripts, is used to analyze how Nemtabrutinib alters gene expression. frontiersin.orgplos.org In vitro treatment of chronic lymphocytic leukemia (CLL) cells with Nemtabrutinib has been shown to decrease NF-κB gene transcription. nih.govpdbj.org Clinical trial protocols for Nemtabrutinib (MK-1026) include plans for exploratory biomarker research, which involves gene expression profiling (RNA analysis) to identify molecular markers related to clinical response or resistance. german-lymphoma-alliance.de This type of analysis can reveal which cellular pathways are modulated by the drug, providing a deeper understanding of its mechanism of action and potential biomarkers for patient stratification. plos.orgnih.gov

Metabolomics Signatures Associated with CID 53786121 Exposure

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the cellular state. In the context of this compound, a selective and brain-penetrant inhibitor of ALK and ROS1 kinases, metabolomic analysis helps to elucidate the biochemical pathways affected by its activity. nih.govmedchemexpress.com Research has shown that treatment with specific inhibitors can produce distinct metabolomic signatures, offering insights into the compound's mechanism of action and its downstream effects. escholarship.org For instance, a metabolomic analysis of neuroblastoma, a type of cancer, revealed that thiamine (B1217682) metabolism was implicated in the cellular response. dntb.gov.ua

In broader cancer research, metabolomic profiling has successfully identified metabolic signatures that can differentiate disease states. For example, in non-small cell lung cancer (NSCLC), distinct metabolic profiles have been observed in patients who develop early metastasis. mdpi.com These studies often identify changes in key metabolic pathways. While direct metabolomic studies on this compound are not extensively detailed in the provided results, the principles of metabolomic analysis in related fields are well-established. Such analyses typically involve the use of techniques like mass spectrometry to identify and quantify a wide range of metabolites. mdpi.comnih.gov

Key metabolic pathways often found to be altered in related research contexts include:

The following table summarizes metabolites that have been identified as part of metabolic signatures in related cancer research, which could be relevant for future studies on this compound.

Table 1: Representative Metabolites Identified in Cancer Metabolomic Studies

| Metabolite Class | Specific Metabolites | Associated Condition | Reference |

|---|---|---|---|

| Phospholipids | Phosphocholine PC(P-40:6) | Early Metastasis in NSCLC | mdpi.com |

| Amino Acids & Derivatives | L-Leucine, L-Asparagine, L-Ornithine, L-Glutamine, L-Glutamate, Pyroglutamate | Multiple Sclerosis | nih.gov |

| Carbohydrates & Derivatives | Fructose, Myo-inositol | Multiple Sclerosis | nih.gov |

| Other | Phosphate (B84403), Threonate | Multiple Sclerosis | nih.gov |

Advanced Imaging Techniques for Subcellular Localization of this compound

Understanding where a compound like this compound localizes within a cell is crucial for comprehending its mechanism of action. Advanced imaging techniques have become indispensable tools for visualizing the distribution of molecules at the subcellular level. sartorius.com

Fluorescently Tagged this compound for Live-Cell Imaging

Live-cell imaging using fluorescently tagged molecules allows researchers to observe the dynamic processes within living cells in real-time. numberanalytics.com This methodology often involves attaching a fluorescent probe or tag to the molecule of interest. While specific examples of fluorescently tagging this compound are not detailed in the search results, the general techniques are widely applicable. For instance, genetically encoded self-labeling protein tags like HaloTag® can be used. abberior.rocks A protein of interest is fused with the tag, which can then be labeled with a fluorescent ligand, enabling visualization. abberior.rocks Another approach involves using DNA-responsive probes that fluoresce upon binding to DNA, allowing for the specific imaging of the cell nucleus. funakoshi.co.jp

The benefits of using fluorescently tagged molecules in live-cell imaging include:

Super-Resolution Microscopy of this compound Cellular Interactions

Super-resolution microscopy encompasses a family of techniques that bypass the diffraction limit of light microscopy, enabling the visualization of cellular structures at the nanoscale. numberanalytics.com This level of detail is critical for studying the intricate interactions between molecules like this compound and their cellular targets. numberanalytics.com Techniques such as STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy) have revolutionized cell biology by providing unprecedented views of molecular organization. numberanalytics.comadvancedlab.co.za

Super-resolution microscopy can be applied to:

For example, STED microscopy combined with single-molecule fluorescence in situ hybridization (smFISH) has been used to visualize individual mRNA molecules and their interactions with proteins within mitochondria. biorxiv.org This demonstrates the power of super-resolution techniques to unravel complex biological processes at a molecular level.

The following table outlines some of the key super-resolution microscopy techniques and their capabilities.

Table 2: Overview of Super-Resolution Microscopy Techniques

| Technique | Principle | Typical Resolution | Application | Reference |

|---|---|---|---|---|

| STED (Stimulated Emission Depletion) | Uses a second laser to de-excite fluorophores at the periphery of the excitation spot, narrowing the effective point-spread function. | ~30-80 nm | Imaging of protein dynamics and subcellular structures. | numberanalytics.com |

| STORM (Stochastic Optical Reconstruction Microscopy) | Reconstructs an image from the precise localization of individual fluorescent molecules that are switched on and off over time. | ~20 nm in xy, ~50 nm in z | Visualizing molecular interactions at the nanoscopic level. | advancedlab.co.za |

| MINFLUX (Minimum Flux) | Uses a doughnut-shaped excitation beam to locate molecules with high precision. | ~1-3 nm | Tracking single molecules and resolving closely spaced structures. | numberanalytics.com |

Compound Names Mentioned:

| Compound Name |

|---|

| This compound |

| PF-06463922 |

| Lorlatinib |

| Crizotinib |

| Ceritinib |

| Alectinib |

Research Applications and Utility of Cid 53786121

Role of CID 53786121 in Advancing Chemical Biology Methodologies

Without any primary or secondary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research in the public domain is necessary for any information to become available about this specific compound.

Challenges and Future Directions in Cid 53786121 Research

Current Limitations in Understanding CID 53786121 Mechanisms

The primary mechanism of action of Tanimilast, like other PDE4 inhibitors, is the prevention of cyclic adenosine (B11128) monophosphate (cAMP) breakdown. ersnet.org This increase in intracellular cAMP leads to a reduction in inflammatory responses. ersnet.org However, several nuances and limitations in the complete understanding of its mechanisms persist.

A significant challenge lies in the incomplete understanding of the differential effects of inhibiting various PDE4 subtypes (A, B, C, and D). While it is generally accepted that PDE4B inhibition is predominantly responsible for the anti-inflammatory effects, the precise contribution of each subtype to the therapeutic and adverse effects of Tanimilast is not fully elucidated. nih.govopenrespiratorymedicinejournal.com The development of oral PDE4 inhibitors has been hampered by dose-limiting side effects such as nausea, vomiting, and headaches, which are often attributed to the inhibition of the PDE4D subtype. openrespiratorymedicinejournal.comlovelacebiomedical.org Although Tanimilast is an inhaled formulation designed to minimize systemic exposure and thereby reduce these side effects, a deeper comprehension of its interaction with all PDE4 subtypes at the cellular level within the lungs is still required. nih.govuic.edu

Furthermore, the long-term consequences of sustained PDE4 inhibition in the airways are not entirely known. While short-term studies have demonstrated a reduction in inflammatory mediators, the effects on airway remodeling, a key feature of chronic respiratory diseases, require more extensive investigation. scielo.br Early research suggests a potential benefit of PDE4 inhibitors in mitigating tissue remodeling, but more specific data on Tanimilast's long-term impact is needed. scielo.br

Emerging Methodologies for Deeper Investigation of this compound

To address the existing knowledge gaps, researchers are employing and developing novel methodologies to investigate Tanimilast and other PDE4 inhibitors more profoundly.

Advanced In Vitro and Ex Vivo Models: The use of advanced cell culture systems that more accurately mimic the lung environment, such as organ-on-a-chip and 3D lung models, can provide more detailed insights into the cellular and molecular effects of Tanimilast. lovelacebiomedical.org These models allow for the study of interactions between different cell types (e.g., epithelial cells, smooth muscle cells, and immune cells) in a more physiologically relevant context.

High-Throughput Screening and Computational Approaches: Novel screening methods, including those based on GloSensor technology, are being developed to identify and characterize PDE inhibitors with greater efficiency and lower cost. patsnap.com Computational approaches like quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations are being used to design more selective PDE4 inhibitors and to better understand their binding interactions with the different enzyme subtypes. larvol.com

Pharmacodynamic and Biomarker Studies: Ongoing clinical trials for Tanimilast are incorporating extensive pharmacodynamic assessments, measuring a wide array of inflammatory mediators and biomarkers in sputum and blood. nih.gov This allows for a detailed characterization of the drug's anti-inflammatory profile and helps in identifying patient populations that are most likely to respond to treatment. For instance, studies have shown that Tanimilast significantly reduces levels of LTB4, CXCL8, and TNF-α in the sputum of COPD patients. nih.gov

Table 1: Investigational PDE4 Inhibitors and their Status

| Compound Name | Alternative Names | Mechanism of Action | Highest Development Phase |

| Tanimilast | CHF6001, this compound | Inhaled PDE4 inhibitor | Phase 3 |

| Roflumilast | Daliresp®, Daxas® | Oral PDE4 inhibitor | Marketed |

| Apremilast | Otezla® | Oral PDE4 inhibitor | Marketed |

| Crisaborole | Eucrisa® | Topical PDE4 inhibitor | Marketed |

| Ensifentrine | Inhaled dual PDE3/PDE4 inhibitor | Phase 3 |

This table is based on available data and is subject to change as research progresses. lifearc.orgopenrespiratorymedicinejournal.comuic.edudovepress.com

Potential for Collaborative Research Initiatives on this compound

The complexity of chronic respiratory diseases and the challenges in developing novel therapies underscore the importance of collaborative research. For a compound like Tanimilast, several avenues for collaborative initiatives exist.

Academia-Industry Partnerships: Collaborations between pharmaceutical companies like Chiesi Farmaceutici, the developer of Tanimilast, and academic research institutions can accelerate the pace of discovery. ersnet.orglovelacebiomedical.org Such partnerships can leverage the drug development expertise of the industry and the innovative basic science research of academia to explore novel mechanisms and applications for Tanimilast.

Multi-Center Clinical Trials: Large-scale, international clinical trials, such as the PILASTER and PILLAR studies for Tanimilast, are crucial for generating robust efficacy and safety data across diverse patient populations. ncats.iochiesiclinicalstudies.com These trials often involve numerous research centers and hospitals, fostering a collaborative environment for clinical investigation.

Open-Access Data Sharing: Initiatives that promote the sharing of preclinical and clinical data can help to advance the field as a whole. By making data more accessible, researchers can build upon previous findings, avoid redundant experiments, and identify new research questions.

Cross-Disciplinary Consortia: The formation of consortia that bring together experts from different fields, such as respiratory medicine, immunology, pharmacology, and computational biology, can foster innovative approaches to studying Tanimilast and its role in treating respiratory diseases. lifearc.orgglobenewswire.com

Unexplored Research Avenues for this compound and its Analogs

While the primary focus of Tanimilast research is on COPD and asthma, several unexplored avenues could lead to new therapeutic applications for this compound and its analogs.

Other Respiratory Conditions: The anti-inflammatory properties of PDE4 inhibitors suggest their potential utility in other respiratory diseases characterized by inflammation, such as cystic fibrosis, bronchiectasis, and acute respiratory distress syndrome (ARDS). Further research is needed to explore the efficacy and safety of Tanimilast in these conditions.

Non-Respiratory Inflammatory Diseases: Systemic PDE4 inhibitors have been approved for the treatment of psoriasis and psoriatic arthritis, demonstrating the potential of this drug class beyond respiratory indications. dovepress.comnih.gov Although Tanimilast is designed for inhaled delivery to limit systemic exposure, the development of analogs with different pharmacokinetic profiles could open up possibilities for treating a range of inflammatory and autoimmune disorders. researchgate.netfrontiersin.org

Combination Therapies: Investigating the synergistic effects of Tanimilast with other classes of drugs is a promising area of research. Studies have already explored its use as an add-on to triple therapy (ICS/LABA/LAMA) in COPD. chiesiclinicalstudies.com Future research could examine combinations with other novel therapies, such as biologics or drugs targeting different inflammatory pathways. The development of dual-action molecules, such as combined PDE3/PDE4 inhibitors, also represents an exciting frontier. openrespiratorymedicinejournal.com

Q & A

Q. What ethical and safety protocols are critical for in vivo studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.